Oxaziridine, 2-(1-methylethyl)-3-phenyl-
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Overview
Description
Oxaziridines are a class of three-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They are known for their high reactivity and are used as intermediates in organic synthesis. The compound “Oxaziridine,2-(1-methylethyl)-3-phenyl-,(2s-cis)-(9ci)” is a specific oxaziridine derivative with unique structural features that make it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxaziridines can be synthesized through several methods, including:
Oxidation of Imines: This method involves the oxidation of imines using oxidizing agents such as peracids or dioxiranes.
Cyclization of Nitrones: Nitrones can undergo cyclization to form oxaziridines under specific conditions.
Amination of Epoxides: Epoxides can be aminated to form oxaziridines using amine sources.
Industrial Production Methods
Industrial production of oxaziridines typically involves large-scale oxidation of imines or cyclization of nitrones, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxaziridines undergo various types of reactions, including:
Oxidation: Oxaziridines can be oxidized to form oxaziridinium ions.
Reduction: Reduction of oxaziridines can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidizing Agents: Peracids, dioxiranes
Reducing Agents: Metal hydrides, hydrogenation catalysts
Nucleophiles: Amines, alcohols, thiols
Major Products
Oxaziridinium Ions: Formed through oxidation
Amines and Alcohols: Formed through reduction
Substituted Oxaziridines: Formed through nucleophilic substitution
Scientific Research Applications
Oxaziridines have a wide range of applications in scientific research, including:
Organic Synthesis: Used as intermediates in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for their potential as pharmaceutical agents due to their unique reactivity.
Biological Studies: Used in the study of enzyme mechanisms and protein modifications.
Industrial Applications: Employed in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of oxaziridines involves their high reactivity due to the strained three-membered ring structure. This strain makes them susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the oxaziridine is used.
Comparison with Similar Compounds
Similar Compounds
Epoxides: Three-membered rings containing an oxygen atom.
Aziridines: Three-membered rings containing a nitrogen atom.
Nitrones: Compounds containing a nitrogen-oxygen double bond.
Uniqueness
Oxaziridines are unique due to the presence of both oxygen and nitrogen in a three-membered ring, which imparts distinct reactivity compared to epoxides and aziridines. This dual functionality allows for a broader range of chemical transformations and applications.
Properties
CAS No. |
7731-32-0 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-phenyl-2-propan-2-yloxaziridine |
InChI |
InChI=1S/C10H13NO/c1-8(2)11-10(12-11)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
InChI Key |
HCTSUGLRVVDIAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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